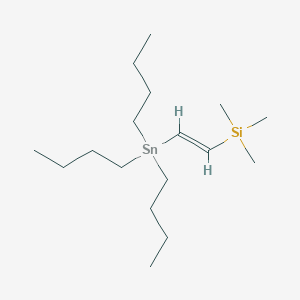
(E)-trimethyl(2-(tributylstannyl)vinyl)silane
カタログ番号 B2496207
CAS番号:
58207-97-9
分子量: 389.286
InChIキー: JDQLLFOVXMXKNW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of silanes typically involves the reaction of a silicon compound with a hydride or a halide . The specific synthesis process can vary depending on the type of silane and the desired properties .Molecular Structure Analysis
Silanes have a silicon atom bonded to hydrogen atoms and to other groups, which can include vinyl groups . The exact molecular structure depends on the specific type of silane .Chemical Reactions Analysis
Silanes can undergo a variety of chemical reactions, including hydrolysis, condensation, and coupling reactions . These reactions can be used to modify the properties of the silane or to bond the silane to other materials .Physical And Chemical Properties Analysis
The physical and chemical properties of silanes can vary widely depending on their specific structure. For example, vinyl silanes can improve the thermal and mechanical properties of polymers .科学的研究の応用
Hiyama Coupling Reactions
- Vinyl tris(trimethylsilyl)silanes, including variants like (E)-trimethyl(2-(tributylstannyl)vinyl)silane, are used in Hiyama coupling reactions. These reactions involve oxidative treatments that generate reactive silanol or siloxane species, facilitating cross-couplings with aryl, heterocyclic, and alkenyl halides. This process is significant in organic synthesis, especially for creating conjugated systems while retaining stereochemistry (Wang et al., 2008).
Polymer Modification and Nanocomposites
- In the field of polymer science, trimethyl(vinyl)silane derivatives are utilized to modify polymers, enhancing their properties like compression set in nanocomposites. This is achieved through chemical bonding between the polymer and components like organoclay, playing a vital role in materials science (Park et al., 2008).
Synthesis of N-Heterocycles and Radical Reactions
- The chemical reactivity of trimethyl(vinyl)silane is explored in creating diverse N-heterocycles and facilitating radical reactions. Such reactions are crucial in synthetic organic chemistry for producing complex molecular structures with potential applications in pharmaceuticals and materials science (Astakhova et al., 2019).
Crosslinking in Polymer Chemistry
- Trimethyl(vinyl)silane derivatives are used to introduce crosslinking in polymers. This application is particularly relevant in creating materials with enhanced thermal and mechanical properties, which is important for industrial applications and advanced materials development (Schapman et al., 2000).
Investigations in Polymer Degradation
- Studies on the thermal degradation of polymers containing vinyl-trimethyl-silane groups contribute to understanding the stability and lifespan of various polymeric materials. Such research is critical for developing materials for high-temperature applications and ensuring long-term durability (Blazsó & Székely, 1974).
Organosilicon Chemistry
- Research on organosilicon derivatives, including vinyl-trimethyl-silane, provides insights into the bond structure and reactivity of these compounds. Understanding these properties is essential for developing new silicon-based materials with unique chemical and physical properties (Nagy et al., 1966).
Surface Coating and Corrosion Protection
- The application of silanes, like vinyl-trimethyl-silane, in surface coatings, particularly on metals, enhances adhesion and provides corrosion protection. This application is significant in the field of materials engineering and corrosion science (Flis & Kanoza, 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
trimethyl-[(E)-2-tributylstannylethenyl]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Si.3C4H9.Sn/c1-5-6(2,3)4;3*1-3-4-2;/h1,5H,2-4H3;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQLLFOVXMXKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=C[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)/C=C/[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38SiSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-trimethyl(2-(tributylstannyl)vinyl)silane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2496124.png)
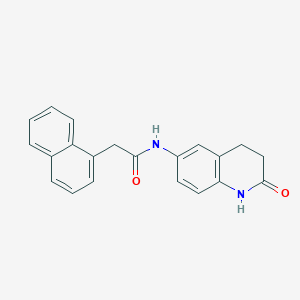
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2496129.png)
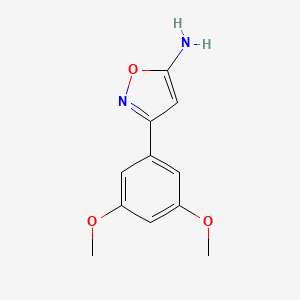
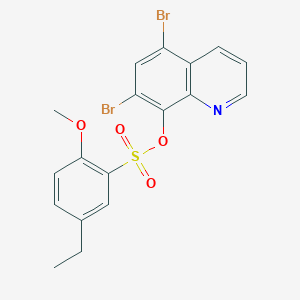
![Ethyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2496132.png)


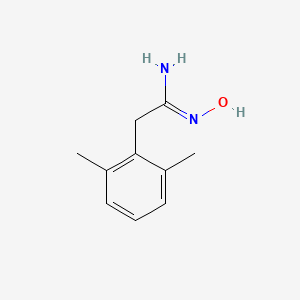

![1-(3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)phenyl)ethanol](/img/structure/B2496142.png)
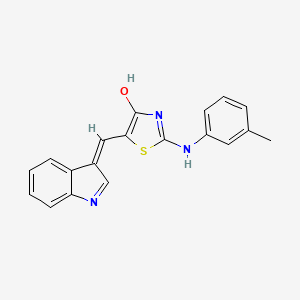
![2-(2-nitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B2496145.png)
